Cas no 110732-06-4 (3-Chloro-4,5-diethoxybenzaldehyde)

3-Chloro-4,5-diethoxybenzaldehyde is a specialized aromatic aldehyde featuring chloro and diethoxy substituents on the benzene ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. Its distinct substitution pattern enhances reactivity in electrophilic and nucleophilic transformations, making it valuable for constructing complex molecular frameworks. The chloro group offers a site for further functionalization, while the diethoxy moieties contribute to solubility and stability under various reaction conditions. This compound is characterized by high purity and consistent performance, ensuring reliable results in synthetic applications. Proper handling and storage are recommended due to its aldehyde functionality.
3-Chloro-4,5-diethoxybenzaldehyde structure
110732-06-4 structure
Product Name:3-Chloro-4,5-diethoxybenzaldehyde
CAS No:110732-06-4
MF:C11H13ClO3
MW:228.672122716904
CID:1085879
PubChem ID:4766543
Update Time:2025-10-27

3-Chloro-4,5-diethoxybenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-Chloro-4,5-diethoxybenzaldehyde
    • AC1NHJW6
    • AG-D-28414
    • CTK4A7038
    • MolPort-000-886-757
    • SBB019930
    • STK346828
    • AKOS000290623
    • DB-028526
    • EN300-153876
    • DTXSID50406351
    • 110732-06-4
    • CS-0299339
    • MDL: MFCD01169250
    • Inchi: 1S/C11H13ClO3/c1-3-14-10-6-8(7-13)5-9(12)11(10)15-4-2/h5-7H,3-4H2,1-2H3
    • InChI Key: JAPWMUVMMRCXJL-UHFFFAOYSA-N
    • SMILES: ClC1=CC(C=O)=CC(=C1OCC)OCC

Computed Properties

  • Exact Mass: 228.05500
  • Monoisotopic Mass: 228.0553220g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 35.5Ų

Experimental Properties

  • PSA: 35.53000
  • LogP: 2.94990

3-Chloro-4,5-diethoxybenzaldehyde Customs Data

  • HS CODE:2913000090
  • Customs Data:

    China Customs Code:

    2913000090

    Overview:

    2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%

3-Chloro-4,5-diethoxybenzaldehyde Pricemore >>

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Additional information on 3-Chloro-4,5-diethoxybenzaldehyde

Research Brief on 3-Chloro-4,5-diethoxybenzaldehyde (CAS: 110732-06-4): Recent Advances and Applications in Chemical Biology and Medicine

3-Chloro-4,5-diethoxybenzaldehyde (CAS: 110732-06-4) is a key intermediate in the synthesis of various bioactive molecules, particularly in the fields of medicinal chemistry and chemical biology. Recent studies have highlighted its significance in the development of novel therapeutic agents and as a building block for complex organic compounds. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, applications, and potential therapeutic implications.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the use of 3-Chloro-4,5-diethoxybenzaldehyde as a precursor for the synthesis of novel benzimidazole derivatives with potent antimicrobial activity. The study demonstrated that derivatives synthesized from this compound exhibited significant efficacy against multidrug-resistant bacterial strains, suggesting its potential as a scaffold for developing new antibiotics. The researchers employed a multi-step synthetic route, optimizing reaction conditions to achieve high yields and purity of the target molecules.

Another notable application of 3-Chloro-4,5-diethoxybenzaldehyde was reported in a 2024 ACS Chemical Biology article, where it was utilized in the development of fluorescent probes for detecting reactive oxygen species (ROS) in cellular environments. The aldehyde group of the compound was functionalized to create a highly sensitive probe capable of real-time monitoring of ROS levels, which is critical for understanding oxidative stress-related diseases such as cancer and neurodegenerative disorders. The study highlighted the compound's versatility in chemical biology applications due to its reactive aldehyde moiety and stable diethoxy substitution pattern.

Recent advancements in synthetic methodologies have also improved the accessibility of 3-Chloro-4,5-diethoxybenzaldehyde. A 2023 Organic Process Research & Development paper described a scalable and cost-effective synthesis route using eco-friendly catalysts, addressing previous challenges related to yield and environmental impact. This development is particularly relevant for industrial-scale production, where efficiency and sustainability are paramount.

In the context of drug discovery, computational studies have identified 3-Chloro-4,5-diethoxybenzaldehyde as a promising fragment for designing inhibitors of protein-protein interactions (PPIs). Molecular docking simulations, as reported in a 2024 Bioorganic & Medicinal Chemistry study, revealed that derivatives of this compound could effectively bind to key residues in target proteins involved in inflammatory pathways. These findings open new avenues for developing anti-inflammatory therapeutics based on this chemical scaffold.

The safety profile and pharmacokinetic properties of 3-Chloro-4,5-diethoxybenzaldehyde derivatives have also been investigated in recent preclinical studies. A 2023 European Journal of Pharmaceutical Sciences publication reported favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics for several derivatives, with moderate plasma protein binding and good metabolic stability. These results support further development of these compounds as potential drug candidates.

In conclusion, 3-Chloro-4,5-diethoxybenzaldehyde (CAS: 110732-06-4) continues to be a valuable compound in chemical biology and medicinal chemistry research. Its applications span from antimicrobial development to ROS detection and PPI inhibition, demonstrating its versatility as a chemical building block. Recent synthetic improvements and computational studies have further enhanced its potential in drug discovery. Future research directions may focus on expanding its therapeutic applications and optimizing derivative compounds for clinical translation.

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